Introduction to Maropitant and its Deuterated Analogue
Introduction to Maropitant and its Deuterated Analogue
An In-Depth Technical Guide to Maropitant-d3: Chemical Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of Maropitant-d3, the deuterated stable isotope-labeled analogue of Maropitant. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, a plausible synthetic pathway, and the critical application of Maropitant-d3 as an internal standard in quantitative bioanalysis.
Maropitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] Its primary mechanism of action involves blocking the binding of Substance P, a key neuropeptide in the emetic reflex pathway, to NK1 receptors in the central nervous system.[1][2][] This action makes it a highly effective antiemetic agent used in veterinary medicine to prevent and treat vomiting in dogs and cats.[2][3][5]
In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled (SIL) compounds is the gold standard for quantitative analysis. Maropitant-d3 serves as the deuterated analogue of Maropitant, where three hydrogen atoms on the methoxy group are replaced with deuterium.[6] This isotopic substitution renders the molecule chemically identical to the parent drug in terms of biological activity and physicochemical properties but distinguishable by mass spectrometry. Consequently, Maropitant-d3 is an ideal internal standard for precise and accurate quantification of Maropitant in complex biological matrices such as plasma or tissue homogenates.[1][7]
Chemical Structure and Physicochemical Properties
The key distinction of Maropitant-d3 lies in the isotopic labeling of the methoxy group attached to the benzyl ring. This strategic placement minimizes the potential for isotopic exchange under biological conditions, ensuring its stability as an internal standard.
Systematic IUPAC Name: (2S,3S)-2-Benzhydryl-N-[5-tert-butyl-2-(methoxy-d3)benzyl]quinuclidin-3-amine.[6]
Synonyms: (2S-cis)-N-[[5-(1,1-Dimethylethyl)-2-(methoxy-d3)phenyl]methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine.[6]
Table 1: Physicochemical Properties of Maropitant and Maropitant-d3
| Property | Maropitant | Maropitant-d3 | Data Source(s) |
| Molecular Formula | C32H40N2O | C32H37D3N2O | [6][8] |
| Molecular Weight | 468.67 g/mol | 471.69 g/mol | [6][8][9] |
| CAS Number | 147116-67-4 | 2124295-52-7 | [1][5] |
| Isotopic Label | None | Deuterium (D) x 3 | [6] |
| Position of Label | N/A | Methoxy group (-OCD3) | [6] |
The CAS number for Maropitant-d3 is cited as 2124295-52-7, although some suppliers list it as not available, which can be common for custom-synthesized reference standards.[1][6]
Caption: Chemical structure of Maropitant-d3 with the deuterated methoxy group highlighted.
Synthesis and Isotopic Labeling Strategy
The synthesis of Maropitant-d3 is not explicitly detailed in publicly available literature but can be logically inferred from the known synthesis of Maropitant and the position of the label.[2] The process involves a multi-step pathway, with the key being the introduction of the deuterated methoxy group early in the synthesis of one of the key intermediates. The most efficient strategy is to use a deuterated alkylating agent to form the ether linkage on the benzyl ring precursor.
Proposed Synthetic Workflow
The synthesis hinges on the reductive amination between two key intermediates: (2S,3S)-2-benzhydrylquinuclidin-3-amine (Intermediate A) and a deuterated aldehyde, 5-tert-butyl-2-(methoxy-d3)benzaldehyde (Intermediate B-d3).
Caption: Proposed synthetic workflow for Maropitant-d3.
Experimental Protocol: Synthesis of Intermediate B-d3
Causality: The choice of Williamson ether synthesis is a classic and reliable method for forming aryl ethers. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the phenolic hydroxyl group, facilitating an efficient SN2 reaction with iodomethane-d3.
-
Deprotonation: To a solution of 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Alkylation: Cool the mixture back to 0°C and add iodomethane-d3 (CD3I, 1.2 eq) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 5-tert-butyl-2-(methoxy-d3)benzaldehyde.
Experimental Protocol: Reductive Amination
Causality: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and highly selective method for coupling primary amines with aldehydes. It is tolerant of various functional groups and reliably produces secondary amines with minimal side reactions.
-
Reactant Mixing: In a flask, dissolve (2S,3S)-2-benzhydrylquinuclidin-3-amine (Intermediate A, 1.0 eq) and 5-tert-butyl-2-(methoxy-d3)benzaldehyde (Intermediate B-d3, 1.05 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 24 hours, monitoring for the disappearance of starting materials by LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue via flash chromatography to yield Maropitant-d3 as a solid.
Analytical Characterization and Quality Control
To be effective as an internal standard, the identity, purity, and isotopic enrichment of the synthesized Maropitant-d3 must be rigorously confirmed.
Table 2: Analytical Techniques for Maropitant-d3 Characterization
| Technique | Purpose | Expected Result |
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight and elemental composition. | Observed m/z value within 5 ppm of the theoretical mass for C32H37D3N2O. |
| ¹H NMR (Proton NMR) | Confirm structural integrity and absence of protonated methoxy group. | The spectrum should match that of unlabeled Maropitant, except for the complete disappearance of the methoxy singlet peak (around 3.8 ppm). |
| ²H NMR (Deuterium NMR) | Confirm the position of the deuterium label. | A single peak in the deuterium spectrum corresponding to the chemical shift of the methoxy group. |
| LC-MS/MS | Determine chemical and isotopic purity. | A single chromatographic peak with >98% purity. Mass spectrum showing a dominant ion for Maropitant-d3 and minimal signal for unlabeled Maropitant. |
Protocol: LC-MS/MS for Purity Assessment
Causality: LC-MS/MS is the definitive technique for this analysis. The liquid chromatography step separates the labeled compound from any unlabeled starting material or other impurities, while the tandem mass spectrometry provides unambiguous mass-based detection, allowing for precise determination of isotopic enrichment.
-
Sample Preparation: Prepare a 1 µg/mL solution of synthesized Maropitant-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to simultaneously monitor the transitions for Maropitant-d3 (e.g., Q1: 472.4 -> Q3: m/z) and Maropitant (Q1: 469.4 -> Q3: m/z).
-
Analysis: Integrate the peak areas for both compounds. The isotopic purity is calculated as: [Area(d3) / (Area(d3) + Area(d0))] * 100%. The target is typically >99% isotopic enrichment.
Conclusion
Maropitant-d3 is an indispensable tool for the accurate bioanalysis of Maropitant. Its synthesis requires a strategic approach to introduce the deuterium label efficiently, and its quality must be validated through rigorous analytical characterization. This guide provides a foundational framework for understanding the chemical nature, synthesis, and application of Maropitant-d3, empowering researchers in the fields of veterinary pharmacology and drug metabolism to conduct high-fidelity quantitative studies.
References
-
Pharmaffiliates. Chemical Name : Maropitant-d3. [Link]
-
Pharmaffiliates. CAS No : 147116-67-4 | Product Name : Maropitant - API. [Link]
-
National Center for Biotechnology Information. Maropitant. PubChem Compound Summary for CID 204108. [Link]
- Google Patents.
- Google Patents.
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